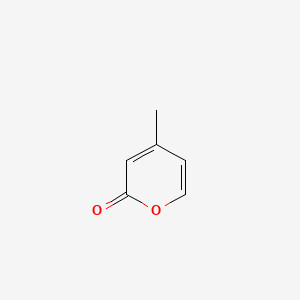

4-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of pyranones. It is characterized by a six-membered ring containing one oxygen atom and a double bond. This compound is known for its versatile chemical properties and is used in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of tricarbonyl compounds, which can be achieved using transition metal complexes and ketene transformations . Another method involves the use of alkyne cyclizations, which provide straightforward access to this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a two-step synthesis method. This involves the reaction of specific organic phases under controlled conditions to yield the desired compound . The process typically includes the use of catalysts and specific reaction temperatures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2H-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in electrocatalytic cascade reactions with aldehydes, resulting in the formation of substituted 3-acetoacetylcoumarins . Additionally, it can undergo Knoevenagel condensation reactions with aldehydes, leading to the formation of bis-pyranone derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkali metal halides, aromatic aldehydes, and urea. These reactions are often carried out in alcoholic media and may involve the use of catalysts such as hydrochloric acid . Reaction conditions can vary, but they typically involve controlled temperatures and specific reaction times to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound include substituted 3-acetoacetylcoumarins and bis-pyranone derivatives.

Scientific Research Applications

4-Methyl-2H-pyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex chemical structures. Its ability to participate in various cycloaddition reactions makes it valuable in organic synthesis . In biology and medicine, this compound derivatives have been studied for their potential pharmacological properties, including antioxidant and anticancer activities . Additionally, this compound is used in the development of new materials and polymers for industrial applications .

Mechanism of Action

The mechanism of action of 4-methyl-2H-pyran-2-one involves its ability to act as a nucleophile or electrophile in chemical reactions. This compound can form stable intermediates through cyclization and condensation reactions, which contribute to its reactivity and versatility . The molecular targets and pathways involved in its biological activities are still under investigation, but its structural features suggest potential interactions with various enzymes and receptors .

Comparison with Similar Compounds

4-Methyl-2H-pyran-2-one can be compared to other pyranone derivatives, such as 4-hydroxy-2H-pyran-2-one and 6-methyl-2H-pyran-2-one. These compounds share similar structural features but differ in their substituents and reactivity. For example, 4-hydroxy-2H-pyran-2-one is known for its bioactivity and is used in the synthesis of natural products . On the other hand, 6-methyl-2H-pyran-2-one is used as an intermediate in the synthesis of biologically active compounds . The unique properties of this compound, such as its ability to undergo various cyclization reactions, make it distinct from other similar compounds .

List of Similar Compounds

- 4-Hydroxy-2H-pyran-2-one

- 6-Methyl-2H-pyran-2-one

- 2H-Pyran-2-one

- 4-Methoxy-6-methyl-2H-pyran-2-one

- Tetrahydro-6-methyl-2H-pyran-2-one

Biological Activity

4-Methyl-2H-pyran-2-one, also known as 4-methyl-2-pyranone or mevalonolactone, is a cyclic organic compound that has garnered attention for its diverse biological activities. This article reviews the pharmacological potential, synthesis, and biological evaluations of this compound, drawing on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H10O2 and a molecular weight of approximately 114.15 g/mol. Its structure features a six-membered ring containing one oxygen atom and a double bond, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing aldehydes and ketones in the presence of acid catalysts.

- Cyclization Processes : Involving the reaction of 1,3-dicarbonyl compounds with various reagents to form the pyranone structure.

1. Antimicrobial Activity

Research indicates that derivatives of pyranones exhibit significant antimicrobial properties. For instance, in vitro studies have shown that certain substituted pyranones demonstrate broad-spectrum antibacterial and antifungal activities. Specifically, compounds derived from this compound have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

2. Antitumor Activity

Studies have highlighted the potential of this compound as an anticancer agent. For example, analogs of 4-amino-2H-pyran-2-one have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Some compounds exhibited significant tumor cell growth inhibitory activity with effective doses (ED50) in the low micromolar range .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In experimental models, it has been shown to mitigate oxidative stress and neuronal cell death, indicating its potential use in treating neurodegenerative diseases .

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Testing : A study synthesized various pyranone derivatives and tested their antimicrobial efficacy against multiple strains of bacteria and fungi. The most potent compound demonstrated an inhibition zone greater than 20 mm against E. coli .

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that certain derivatives led to a significant reduction in cell viability, with IC50 values ranging from 0.059 to 0.090 μM for the most active compounds .

Research Findings Summary Table

Properties

CAS No. |

22682-12-8 |

|---|---|

Molecular Formula |

C6H6O2 |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

4-methylpyran-2-one |

InChI |

InChI=1S/C6H6O2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 |

InChI Key |

FINYGTPXELVTLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.